molecular formula C46H52Cl6N3O10P B12042371 HEX phosphoramidite, 6-isomer CAS No. 1360547-55-2

HEX phosphoramidite, 6-isomer

Cat. No.: B12042371
CAS No.: 1360547-55-2
M. Wt: 1050.6 g/mol
InChI Key: RDZTYXJTMDFAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

HEX phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the introduction of hexachlorofluorescein into a phosphoramidite group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

HEX phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The key reactions include:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the fluorescent-labeled oligonucleotide, which can be used in various molecular biology applications .

Mechanism of Action

The mechanism of action of HEX phosphoramidite, 6-isomer, involves its incorporation into oligonucleotides during synthesis. The compound acts as a fluorescent label, emitting light when excited by a specific wavelength. This fluorescence allows for the detection and quantification of labeled oligonucleotides in various assays . The molecular targets include DNA sequences, and the pathways involved are those related to nucleic acid hybridization and amplification .

Comparison with Similar Compounds

HEX phosphoramidite, 6-isomer, is unique due to its specific emission spectrum and high fluorescence intensity. Similar compounds include:

This compound, stands out for its high efficiency in labeling oligonucleotides and its compatibility with various detection systems .

Properties

CAS No.

1360547-55-2

Molecular Formula

C46H52Cl6N3O10P

Molecular Weight

1050.6 g/mol

IUPAC Name

[2',4,4',5',7,7'-hexachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C46H52Cl6N3O10P/c1-23(2)55(24(3)4)66(61-19-15-16-53)60-18-14-12-11-13-17-54-40(56)25-20-28(47)31-32(33(25)50)46(65-41(31)57)26-21-29(48)38(63-42(58)44(5,6)7)34(51)36(26)62-37-27(46)22-30(49)39(35(37)52)64-43(59)45(8,9)10/h20-24H,11-15,17-19H2,1-10H3,(H,54,56)

InChI Key

RDZTYXJTMDFAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.